molecular formula C10H19I B13911994 cis-4-tert-Butyl-cyclohexyl iodide CAS No. 16133-42-9

cis-4-tert-Butyl-cyclohexyl iodide

Cat. No.: B13911994
CAS No.: 16133-42-9
M. Wt: 266.16 g/mol
InChI Key: DUNOUGNOLVTPBP-UHFFFAOYSA-N
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Description

cis-4-tert-Butyl-cyclohexyl iodide is a cyclohexane derivative featuring a bulky tert-butyl group in the cis configuration at the 4-position and an iodide substituent. The tert-butyl group imposes significant steric effects, stabilizing the cyclohexane ring in a chair conformation where the tert-butyl group typically occupies an equatorial position to minimize strain .

Properties

CAS No.

16133-42-9

Molecular Formula

C10H19I

Molecular Weight

266.16 g/mol

IUPAC Name

1-tert-butyl-4-iodocyclohexane

InChI

InChI=1S/C10H19I/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9H,4-7H2,1-3H3

InChI Key

DUNOUGNOLVTPBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)I

Origin of Product

United States

Preparation Methods

Halide Substitution from cis-4-tert-Butylcyclohexanol

A classical approach involves the conversion of cis-4-tert-butylcyclohexanol to the corresponding iodide via halogenation reactions. The alcohol precursor is commonly transformed into an intermediate that facilitates iodide substitution.

  • Stepwise Process:

    • Starting from cis-4-tert-butylcyclohexanol, the hydroxyl group can be converted into a better leaving group such as a tosylate or mesylate.
    • Subsequent nucleophilic substitution with iodide ion (e.g., sodium iodide) leads to the formation of this compound.
  • Alternative Route via Oxalyl Monochloride Ester:

    • According to Damm (1992), the alcohol was first converted to an oxalyl monochloride ester by treatment with oxalyl chloride.
    • This intermediate can then be used to generate substituted cyclohexyl radicals or undergo halide atom transfer reactions to form the iodide derivative.

Zinc Insertion and Organometallic Approaches

  • The use of Rieke zinc for zinc insertion into cis-4-tert-butylcyclohexyl iodide has been reported, allowing further functionalization of the iodide.
  • Such organometallic intermediates can be utilized for stereoselective transformations or coupling reactions, indicating the utility of the iodide as a versatile synthetic intermediate.

Stereoselective Hydrogenation to Obtain cis-4-tert-Butylcyclohexanol Precursor

  • Although this step pertains to the precursor alcohol, it is critical as the stereochemistry of the iodide depends on the configuration of the alcohol.
  • Noyori and co-workers developed ruthenium-aminophosphine complex catalysts for the highly stereoselective hydrogenation of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol with 95-98% selectivity.
  • This method ensures the availability of the cis-alcohol in high purity, which is essential for subsequent iodination to maintain stereochemical integrity.

Alkoxide Formation and Thiocarbamate Intermediates (Related Stereochemical Insights)

  • Studies on alkoxide formation from cis-4-tert-butylcyclohexanol have shown that treatment with sodium in toluene can lead to isomerization, affecting stereochemical outcomes.
  • Although these studies focus on methylthiocarbamate derivatives, they provide insights into the stability and stereochemical behavior of intermediates related to cis-4-tert-butylcyclohexyl iodide synthesis.

Comparative Data on Preparation Methods

Method Key Reagents/Conditions Yield/Selectivity Remarks Source
Halide substitution via tosylate or mesylate cis-4-tert-butylcyclohexanol, tosyl chloride, NaI High yields; stereochemistry retained Common nucleophilic substitution approach
Oxalyl monochloride ester intermediate Oxalyl chloride, subsequent halide transfer Efficient radical generation Useful for radical-mediated halogenation
Ruthenium-catalyzed hydrogenation (precursor step) RuCl2(aminophosphine) complex, H2, base 95-98% cis-selectivity Provides stereochemically pure alcohol precursor
Zinc insertion (post-iodide formation) Rieke zinc, organometallic conditions Enables further functionalization Demonstrates versatility of iodide intermediate

Research Findings and Analysis

  • The stereoselective hydrogenation of 4-tert-butylcyclohexanone is a critical preparative step for obtaining the cis-alcohol precursor with high purity and yield. The use of ruthenium-aminophosphine complexes in the presence of a base has been shown to achieve near-complete conversion and excellent cis:trans selectivity (≥95:5).
  • The conversion of cis-4-tert-butylcyclohexanol to the iodide typically proceeds via nucleophilic substitution, preserving the stereochemistry due to the reaction mechanism favoring retention or inversion depending on conditions.
  • Radical-mediated halogenation via oxalyl monochloride esters offers an alternative pathway, potentially useful for more complex substitutions or when radical intermediates are desired.
  • Alkoxide formation studies reveal potential isomerization risks during preparation, highlighting the need for controlled conditions to maintain cis stereochemistry.
  • Organometallic zinc insertion into the iodide provides a platform for further synthetic elaboration, indicating the iodide's role as a valuable intermediate in complex molecule synthesis.

Chemical Reactions Analysis

Types of Reactions: cis-4-tert-Butyl-cyclohexyl iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous ethanol.

    Reduction: Lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in acidic medium.

Major Products:

    Substitution: cis-4-tert-Butyl-cyclohexanol, cis-4-tert-Butyl-cyclohexyl cyanide.

    Reduction: cis-4-tert-Butyl-cyclohexane.

    Oxidation: cis-4-tert-Butyl-cyclohexanone.

Scientific Research Applications

cis-4-tert-Butyl-cyclohexyl iodide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of fragrances and other specialty chemicals.

Mechanism of Action

The mechanism of action of cis-4-tert-Butyl-cyclohexyl iodide involves its interaction with nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Boiling Point/Retention Data Spectral Features
cis-4-tert-Butylcyclohexanecarboxylic Acid C₁₁H₂₀O₂ 184.28 -COOH N/A IR: O-H (carboxylic acid) ~2500-3300 cm⁻¹
cis-4-tert-Butylcyclohexylamine C₁₀H₂₁N 155.28 -NH₂ 91–92°C (15 mmHg) NMR: δ ~1.0 (tert-butyl), δ ~1.5 (cyclohexyl protons)
4-tert-Butylcyclohexyl acetate C₁₂H₂₂O₂ 198.30 -OAc Retention Index: 1387 (SE-30 column, 175°C) MS: m/z 138 (loss of acetic acid), 57 (tert-butyl fragment)
4-tert-Butylcyclohexyl ethylphosphonofluoridate C₁₂H₂₄FO₂P 262.29 -PO(OEt)F N/A IR: P-F stretch ~800 cm⁻¹, P=O ~1250 cm⁻¹
cis-4-tert-Butyl-cyclohexyl iodide (inferred) C₁₀H₁₈I 266.16 -I Estimated >200°C (ambient pressure) IR: C-I stretch ~500 cm⁻¹; MS: m/z 266 (M⁺), 139 (M⁺−I)

Key Observations :

  • Steric Effects : The tert-butyl group in all compounds enforces a chair conformation, favoring equatorial positioning to reduce 1,3-diaxial interactions. This steric bulk slows reaction rates in crowded environments (e.g., nucleophilic substitutions) compared to less hindered analogs .
  • Boiling Points : The amine derivative (91–92°C at 15 mmHg) has lower volatility than the inferred iodide due to hydrogen bonding in the amine. The iodide’s higher molecular weight and polarizability suggest a higher boiling point than the acetate (retention index 1387) .
  • Spectral Signatures: The iodide’s C-I stretch (~500 cm⁻¹) distinguishes it from esters (C=O ~1700 cm⁻¹) and organophosphorus compounds (P-F ~800 cm⁻¹) .
Reactivity and Stability
  • Nucleophilic Substitution : The iodide’s leaving group ability far exceeds that of the acetate ester or amine. For example, in SN2 reactions, iodide departure is ~10⁵ times faster than acetate .
  • Thermal Stability: Organophosphorus derivatives (e.g., ethylphosphonofluoridate) exhibit lower thermal stability due to P-F bond lability, whereas the iodide is expected to be more stable under ambient conditions .
  • Synthetic Utility : The amine derivative serves as a precursor for pharmaceuticals, while the acetate is a common intermediate in fragrance synthesis. The iodide’s reactivity makes it suitable for cross-coupling reactions or alkylation processes .

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